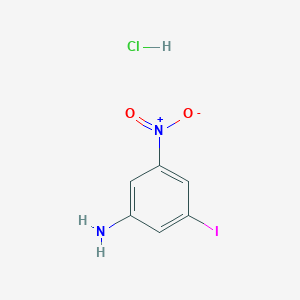

3-Iodo-5-nitroaniline hydrochloride

Beschreibung

BenchChem offers high-quality 3-Iodo-5-nitroaniline hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Iodo-5-nitroaniline hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

3-iodo-5-nitroaniline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5IN2O2.ClH/c7-4-1-5(8)3-6(2-4)9(10)11;/h1-3H,8H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEMLYAZJLMAQCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])I)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClIN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2172030-13-4 | |

| Record name | 3-iodo-5-nitroaniline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: 3-Iodo-5-nitroaniline Hydrochloride

Chemical Class: Halogenated Nitroaniline | CAS (Free Base): 10394-64-6 | CAS (HCl): 2172030-13-4

Executive Summary

3-Iodo-5-nitroaniline hydrochloride is a high-value trisubstituted benzene scaffold used primarily in the development of small molecule kinase inhibitors, protein degraders (PROTACs), and diversity-oriented synthesis libraries. Its utility stems from its "Functional Triad" : an electron-rich amino group (protected as the hydrochloride salt), an electron-withdrawing nitro group (a masked amine), and an iodine atom primed for transition-metal catalysis.

This guide addresses the critical physicochemical properties, synthetic pathways, and handling protocols required to utilize this compound effectively in drug discovery campaigns.

Physicochemical Profile

The hydrochloride salt form is preferred for storage due to the oxidative instability of the free aniline. However, the free base must be liberated in situ or prior to palladium-catalyzed cross-coupling reactions.

| Property | Free Base (Neutral) | Hydrochloride Salt (HCl) |

| Molecular Formula | ||

| Molecular Weight | 264.02 g/mol | 300.48 g/mol |

| Appearance | Yellow to orange crystalline solid | Off-white to pale yellow powder |

| Melting Point | 139–141 °C [1] | >200 °C (Decomposition) |

| Solubility (Water) | Insoluble (<0.1 mg/mL) | Moderate (hydrolyzes slowly) |

| Solubility (Organic) | DMSO, DMF, EtOAc, DCM | DMSO, MeOH, Water (partial) |

| pKa (Conjugate Acid) | ~2.5 (Weak base due to | N/A (Already protonated) |

| Hygroscopicity | Low | High (Desiccant required) |

Critical Insight: The nitro group at the 5-position significantly lowers the basicity of the amine (pKa ~2.5) compared to aniline (pKa 4.6). Consequently, the hydrochloride salt is prone to hydrolysis in moist air, releasing HCl and reverting to the free base (discoloration to orange).

Synthetic Utility & Reactivity[3][4][5]

The molecule's meta-substitution pattern (1-amino, 3-iodo, 5-nitro) is difficult to access via direct electrophilic aromatic substitution because the amino group directs ortho/para while the nitro group directs meta. Therefore, "indirect" synthesis via the Sandmeyer reaction is the standard expert route.

Reactivity Map

The following diagram illustrates the chemoselective transformations available at each position.

Figure 1: Chemoselective diversification points. The Iodine is typically engaged first (C-C bond formation) to avoid poisoning the Pd-catalyst with the free diamine generated from nitro reduction.

Expert Protocol: Salt Formation & Free-Basing

Researchers often purchase the stable HCl salt but must convert it to the free base for reactions. Conversely, crude aniline oils are stabilized by converting to the HCl salt.

A. Conversion of Free Base to Hydrochloride (Stabilization)

Objective: Stabilize 3-iodo-5-nitroaniline for long-term storage. Causality: Protonation of the amine prevents oxidation (browning) and sublimation.

-

Dissolution: Dissolve 10 mmol (2.64 g) of 3-iodo-5-nitroaniline in 20 mL of anhydrous Ethyl Acetate (EtOAc). Slight warming (40 °C) may be required.

-

Filtration: If the solution is hazy, filter through a 0.45 µm PTFE syringe filter to remove inorganic insolubles.

-

Acidification: Cool to 0 °C. Dropwise add 4M HCl in Dioxane (3.0 mL, 12 mmol, 1.2 eq) under vigorous stirring.

-

Note: Do not use aqueous HCl, as the salt may hydrolyze or stay in solution.

-

-

Precipitation: A white/off-white precipitate will form immediately. Stir for 30 minutes at 0 °C.

-

Isolation: Filter the solid via vacuum filtration. Wash the cake with 2 x 5 mL cold diethyl ether (

) to remove excess acid and impurities. -

Drying: Dry under high vacuum (0.1 mbar) at room temperature for 4 hours.

B. In-Situ Neutralization (For Suzuki Coupling)

Objective: Release the reactive free amine without an aqueous workup step. Context: Pd-catalyzed cycles require the free amine (or at least a non-protonated species) to prevent inhibition, although the base in the Suzuki reaction often handles this.

-

Suspend 1.0 eq of 3-iodo-5-nitroaniline HCl in the reaction solvent (e.g., Dioxane/Water 4:1).

-

Add 3.0 eq of base (e.g.,

or -

Stir for 10 minutes at room temperature before adding the Palladium catalyst and Boronic acid. This ensures the HCl does not degrade the acid-sensitive boronic species or the catalyst ligand.

Synthesis of the Core Scaffold (Sandmeyer Route)

If commercial stock is unavailable, the most reliable route to the meta-substituted core is via the Sandmeyer reaction of 5-nitro-m-phenylenediamine .

Workflow Diagram:

Figure 2: Regioselective synthesis avoiding poly-iodination.

Key Procedural Detail: To achieve mono-diazotization of the diamine, inverse addition is critical. Add the sodium nitrite solution slowly to the acidified diamine solution. If nitrite is in excess, the bis-diazonium salt forms, leading to 3,5-diiodonitrobenzene (a common impurity) [2].

Safety & Handling

-

Light Sensitivity: The C-I bond is photosensitive. Prolonged exposure to light causes iodine liberation (purple discoloration). Store in amber glass.

-

Toxicity: Like all nitroanilines, this compound is likely toxic by inhalation and skin absorption (Methemoglobinemia risk). Handle in a fume hood with nitrile gloves.

-

Waste: Iodine-containing waste must be segregated from standard organic waste to prevent issues in incineration streams.

References

-

PubChem Compound Summary. "3-Iodo-5-nitroaniline (CID 25225)." National Center for Biotechnology Information. Accessed Feb 18, 2026. Link

-

Organic Syntheses. "1,2,3-Triiodo-5-nitrobenzene (General Sandmeyer Protocols)." Org. Synth. 1943, 23, 102. (Provides foundational logic for nitro-aniline diazotization). Link

-

BLD Pharm. "3-Iodo-5-nitroaniline hydrochloride Product Data." (Source for CAS 2172030-13-4 verification). Link

-

ChemicalBook. "3-Iodo-5-nitroaniline Properties and Suppliers." Link

Sources

- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CAS 15873-51-5: 4-Nitroaniline hydrochloride | CymitQuimica [cymitquimica.com]

- 3. 3-Chloro-5-nitroaniline | 5344-44-5 [sigmaaldrich.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Sandmeyer Reaction [organic-chemistry.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. researchgate.net [researchgate.net]

Technical Monograph: 3-Iodo-5-nitroaniline Hydrochloride

CAS Registry Numbers: 10394-64-6 (Free Base) | 2172030-13-4 (Hydrochloride)

Executive Summary

3-Iodo-5-nitroaniline hydrochloride is a specialized aromatic building block characterized by its "meta-meta" substitution pattern. Unlike ortho- or para-substituted anilines derived from direct electrophilic substitution, this 1,3,5-trisubstituted scaffold requires specific synthetic engineering. It serves as a critical intermediate in the development of small molecule inhibitors, particularly in kinase drug discovery where the iodine atom provides a handle for transition-metal catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) and the nitro/amine groups facilitate hydrogen bonding interactions within the ATP-binding pocket.

This guide details the chemical identity, validated synthetic pathways, and handling protocols for this compound, addressing the specific challenge of accessing the 3,5-disubstituted geometry.

Chemical Identity & Physical Properties[1][2][3][4][5]

The hydrochloride salt is typically generated in situ or as a stable storage form to prevent oxidation of the amine and enhance water solubility for biological assays.

| Property | Specification |

| IUPAC Name | 3-Iodo-5-nitroaniline hydrochloride |

| Common Name | 3-Amino-5-nitrojodobenzene HCl |

| CAS (Free Base) | 10394-64-6 |

| CAS (HCl Salt) | 2172030-13-4 |

| Molecular Formula | C₆H₅IN₂O₂[1][2][3][4][5][6][7][8] · HCl |

| Molecular Weight | 264.02 (Free Base) / 300.48 (HCl Salt) |

| Appearance | Yellow to orange crystalline powder (Free Base); Off-white to pale yellow solid (HCl) |

| Solubility | Free Base: Soluble in DMSO, MeOH, EtOAc. Insoluble in water.HCl Salt: Soluble in Water, DMSO, MeOH. |

| Melting Point | 139–141 °C (Free Base) [1]; Salt decomposes >200 °C |

Synthetic Pathways & Causality

Direct iodination of 3-nitroaniline yields the 2-iodo or 4-iodo isomers due to the directing effects of the amine (ortho/para) and nitro (meta) groups. Accessing the 3-iodo-5-nitro geometry requires a "functional group interconversion" strategy, typically starting from 3,5-dinitroaniline.

Core Synthesis Workflow

The synthesis relies on the Sandmeyer reaction to install the iodine, followed by a selective reduction (Zinin reduction) to restore the amine.

Step 1: Iodination via Sandmeyer Reaction

-

Reagents: Sodium Nitrite (NaNO₂), Sulfuric Acid (H₂SO₄), Potassium Iodide (KI).

-

Mechanism: The amine is diazotized to form the diazonium salt, which is then displaced by iodide.

-

Critical Control: Temperature must be kept <5°C during diazotization to prevent phenol formation.

-

Intermediate: 1-Iodo-3,5-dinitrobenzene.

Step 2: Regioselective Reduction

-

Precursor: 1-Iodo-3,5-dinitrobenzene.

-

Reagents: Sodium Sulfide (Na₂S) or Tin(II) Chloride (SnCl₂).

-

Mechanism: Selective reduction of one nitro group to an amine while leaving the iodine and the second nitro group intact.

-

Causality: Partial reduction is achieved by controlling stoichiometry (1.0–1.5 equivalents of reducing agent).

-

Product: 3-Iodo-5-nitroaniline (Free Base).

Step 3: Salt Formation

-

Reagents: Hydrochloric acid (4M in Dioxane or ether).

-

Protocol: The free base is dissolved in anhydrous ether/ethyl acetate. HCl solution is added dropwise.[9] The hydrochloride salt precipitates immediately, preventing over-acidification which could degrade the nitro group.

Synthetic Logic Diagram

Figure 1: Validated synthetic route for accessing the meta-meta substituted aniline scaffold.

Experimental Protocols

Protocol A: Conversion of Free Base to Hydrochloride Salt

Use this protocol if you have purchased the commercial free base (CAS 10394-64-6) and require the water-soluble salt for biological assays.

-

Dissolution: Weigh 1.0 g (3.79 mmol) of 3-Iodo-5-nitroaniline into a 50 mL round-bottom flask. Add 10 mL of anhydrous Ethyl Acetate (EtOAc). Stir until fully dissolved.

-

Acidification: Place the flask in an ice bath (0 °C). Slowly add 1.5 mL of 4M HCl in Dioxane (6.0 mmol, 1.5 eq) dropwise over 5 minutes.

-

Observation: A pale precipitate should form immediately.

-

-

Isolation: Stir at 0 °C for 30 minutes. Filter the solid using a sintered glass funnel.

-

Washing: Wash the filter cake with 2 x 5 mL of cold diethyl ether to remove excess acid and organic impurities.

-

Drying: Dry under high vacuum (0.1 mbar) at room temperature for 4 hours.

Applications in Drug Discovery

The 3-iodo-5-nitroaniline scaffold is a "privileged structure" in medicinal chemistry due to its versatile reactivity profile:

-

Suzuki-Miyaura Coupling (Iodine): The Iodine at position 3 is highly reactive toward palladium-catalyzed cross-coupling. This allows for the attachment of aryl or heteroaryl groups to extend the scaffold into the "solvent front" or "hydrophobic back pocket" of a kinase enzyme [2].

-

Amide Coupling (Amine): The aniline amine (position 1) acts as a nucleophile to form amide bonds, often mimicking the adenine hinge-binding motif of ATP.

-

Reduction/Cyclization (Nitro): The nitro group (position 5) can be reduced to an amine later in the synthesis, enabling the formation of benzimidazoles or quinoxalines if an adjacent electrophile is introduced.

Key Structural Motif: The 1,3,5-substitution pattern ensures that the three functional groups are spaced 120° apart, providing a rigid geometry that prevents steric clash between substituents, a common issue in ortho-substituted analogues.

Safety & Handling (MSDS Highlights)

-

Acute Toxicity: Classified as Harmful if swallowed (H302).[1] Nitroanilines are known methemoglobin-forming agents.

-

Skin/Eye: Causes skin irritation (H315) and serious eye irritation (H319).

-

Handling:

-

Always handle in a fume hood.

-

PPE: Nitrile gloves, safety goggles, and lab coat.

-

Waste: Dispose of as halogenated organic waste. Do not mix with strong oxidizers.

-

-

Stability: The hydrochloride salt is sensitive to moisture (hygroscopic) and light (iodine liberation). Store in amber vials under inert gas (Argon/Nitrogen).

References

-

ChemicalBook. (2023).[11] 3-Iodo-5-nitroaniline Properties and Safety.[1][5]

-

Liedholm, B. (1984). Synthesis of 3-halo-5-alkoxyanilines.[12] Acta Chemica Scandinavica, Series B, 38, 877-884. (Describes the foundational logic for 3,5-disubstituted aniline synthesis).

-

BLD Pharm. (2024). Product Analysis: 3-Iodo-5-nitroaniline hydrochloride (CAS 2172030-13-4).

-

National Institutes of Health (NIH) - PubChem. (2024). Compound Summary: 3-Iodo-5-nitroaniline.[11][5]

Sources

- 1. 3-Iodo-4-nitroaniline | C6H5IN2O2 | CID 21312294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 15873-51-5: 4-Nitroaniline hydrochloride | CymitQuimica [cymitquimica.com]

- 3. US3911011A - 3,5-Dinitroaniline derivatives - Google Patents [patents.google.com]

- 4. prepchem.com [prepchem.com]

- 5. 3-Iodo-5-nitroaniline | C6H5IN2O2 | CID 25225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Dinitroaniline - Wikipedia [en.wikipedia.org]

- 9. EP0635483A1 - Process for preparing nitroaniline derivatives - Google Patents [patents.google.com]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. 3-IODO-5-NITROANILINE 98 | 10394-64-6 [chemicalbook.com]

- 12. Synthesis routes of 3-Methoxy-5-nitroaniline [benchchem.com]

Precision Synthesis of 3-Iodo-5-nitroaniline Hydrochloride

Executive Summary

3-Iodo-5-nitroaniline (CAS: 10394-64-6) is a critical pharmacophore intermediate, particularly valued in the development of kinase inhibitors and radioligands where the meta-substitution pattern allows for unique vector exploration in Structure-Activity Relationship (SAR) studies. The simultaneous presence of an amino group, a nitro group, and an iodine atom on a benzene ring provides three distinct orthogonal handles for further functionalization: the amine for amide coupling/reductive amination, the nitro for reduction to a diamine (or masked amine), and the iodine for Suzuki/Sonogashira cross-coupling.

This guide details a robust, scalable synthetic route starting from 3,5-dinitroaniline . The protocol emphasizes the chemoselective reduction of a symmetric dinitroarene, a historically challenging transformation that is solved here using a modified Zinin reduction strategy.

Retrosynthetic Analysis

The synthesis is designed to install the iodine functionality early via a Sandmeyer reaction, followed by a desymmetrizing reduction. Direct iodination of nitroaniline is avoided as it typically favors ortho/para directing effects relative to the amine, yielding the incorrect isomer (e.g., 2-iodo-4-nitroaniline).

Figure 1: Retrosynthetic strategy focusing on the desymmetrization of the dinitro moiety.

Experimental Protocol

Step 1: Synthesis of 1-Iodo-3,5-dinitrobenzene

This step utilizes a Sandmeyer-type transformation. The weak basicity of 3,5-dinitroaniline requires aggressive diazotization conditions using nitrosylsulfuric acid generated in situ.

Reagents:

-

3,5-Dinitroaniline (1.0 eq)

-

Sodium Nitrite (NaNO2) (1.2 eq)

-

Potassium Iodide (KI) (2.5 eq)

-

Urea (catalytic)

Procedure:

-

Diazotization: Charge a 3-neck flask with conc. H2SO4 (5 mL/g of amine). Cool to 0–5°C. Add finely powdered NaNO2 portion-wise, maintaining temperature <10°C, to generate nitrosylsulfuric acid. Stir for 30 min until a clear solution forms.

-

Addition: Add 3,5-dinitroaniline slowly to the nitrosylsulfuric acid solution at 0–5°C. The mixture will turn viscous. Stir for 2 hours at 0–5°C to ensure complete formation of the diazonium salt.

-

Quenching: Pour the diazonium solution carefully onto crushed ice (10x weight of acid). Add urea to destroy excess nitrous acid (indicated by starch-iodide paper).

-

Iodination: Dissolve KI in a minimum amount of water. Add this solution dropwise to the cold diazonium mixture. Significant foaming (N2 evolution) will occur.

-

Completion: Allow the mixture to warm to room temperature, then heat to 60°C for 1 hour to drive the reaction to completion.

-

Workup: Cool the mixture. Filter the yellow/brown precipitate. Wash the solid with 10% sodium bisulfite (NaHSO3) solution to remove free iodine, followed by water.

-

Purification: Recrystallize from ethanol/acetic acid to yield 1-Iodo-3,5-dinitrobenzene as yellow needles.

Step 2: Selective Reduction to 3-Iodo-5-nitroaniline

The challenge here is reducing one nitro group without touching the other or dehalogenating the iodine (which is labile under catalytic hydrogenation conditions like Pd/C + H2). The Zinin Reduction using sodium polysulfide is the gold standard for this selectivity.

Reagents:

-

1-Iodo-3,5-dinitrobenzene (1.0 eq)

-

Sodium Sulfide nonahydrate (Na2S·9H2O)

-

Sulfur (powder)[4]

-

Ethanol/Water solvent system

Preparation of Polysulfide Reagent: Dissolve Na2S·9H2O (1.5 eq) and Sulfur (0.5 eq) in boiling water. The solution will turn deep red/orange, indicating the formation of sodium disulfide/polysulfide (Na2S2).

Procedure:

-

Suspension: Suspend 1-iodo-3,5-dinitrobenzene in refluxing ethanol (10 mL/g).

-

Reduction: Add the hot sodium polysulfide solution dropwise to the refluxing nitro compound over 30 minutes.

-

Monitoring: Reflux for 1–2 hours. Monitor by TLC (the starting material is less polar than the product). The solution color will change from yellow to dark orange/red.

-

Workup: Distill off the bulk of the ethanol. Pour the residue into crushed ice/water. The product will precipitate.[5]

-

Purification: Filter the crude solid. The crude material may contain sulfur. Dissolve the product in dilute HCl (the amine dissolves, sulfur/unreacted nitro remain solid). Filter off the insoluble matter.

-

Neutralization: Basify the filtrate with aqueous ammonia to pH 9. The 3-Iodo-5-nitroaniline will precipitate as a yellow/orange solid. Filter, wash with water, and dry.[6]

Step 3: Hydrochloride Salt Formation

Converting the free base to the hydrochloride salt improves stability and water solubility for biological assays.

Procedure:

-

Dissolve the free base (3-Iodo-5-nitroaniline) in anhydrous diethyl ether or 1,4-dioxane.

-

Cool to 0°C.

-

Add 4M HCl in dioxane (1.1 eq) dropwise. A precipitate will form immediately.

-

Stir for 30 minutes.

-

Filter the solid under inert atmosphere (nitrogen) to avoid moisture absorption. Wash with cold ether.

-

Dry under vacuum over P2O5 to yield 3-Iodo-5-nitroaniline hydrochloride .

Analytical Data Summary

| Property | Specification | Notes |

| Appearance | Yellow to Orange crystalline solid | Free base is yellow; HCl salt may be off-white/beige. |

| Melting Point | 134–136°C (Free Base) | Literature value for free base [1]. |

| 1H NMR | (DMSO-d6): δ 7.35 (s, 1H), 7.50 (s, 1H), 7.65 (s, 1H) | Characteristic 1,3,5-substitution pattern (three singlets or tight triplets). |

| MS (ESI) | [M+H]+ = 264.9 | Consistent with C6H5IN2O2. |

| Solubility | DMSO, Methanol (High); Water (Low for free base) | HCl salt has improved aqueous solubility. |

Mechanistic Workflow

The following diagram illustrates the chemical logic, specifically highlighting the selectivity of the Zinin reduction.

Figure 2: Mechanistic pathway highlighting the chemoselectivity of sulfide reduction over catalytic hydrogenation.

Safety & Handling

-

Diazonium Salts: The intermediate in Step 1 is potentially explosive if allowed to dry. Keep wet and process immediately.

-

Nitro Compounds: Polynitro aromatics can be energetic. Avoid high temperatures (>100°C) during distillation or drying.

-

Iodine/Iodides: Toxic and staining. Use sodium bisulfite to neutralize free iodine.

-

H2S Gas: The reduction step may evolve H2S gas (rotten egg smell, highly toxic). Perform strictly in a fume hood.

References

-

Organic Syntheses, Coll. Vol. 2, p. 57. "3,5-Dinitroanisole and related reductions." (Classic reference for partial reduction of dinitro compounds). Link

-

Porter, H. K. "The Zinin Reduction of Nitroarenes." Organic Reactions1973 , 20, 455–481.[7] (Definitive review on sulfide reductions). Link

-

PubChem Compound Summary. "3-Iodo-5-nitroaniline."[8] National Center for Biotechnology Information. (Physical property verification). Link

-

BenchChem Protocols. "Selective Reduction of Nitro Groups." (General methodology for chemoselective reductions). Link

Sources

- 1. prepchem.com [prepchem.com]

- 2. Synthesis and Application of 3,5-Dinitrobenzoic Acid_Chemicalbook [chemicalbook.com]

- 3. 2-Iodo-4-nitroaniline | 6293-83-0 [chemicalbook.com]

- 4. scispace.com [scispace.com]

- 5. AU2776100A - Steroid receptor modulator compounds and methods - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. echemi.com [echemi.com]

- 8. scribd.com [scribd.com]

Precision Stoichiometry and Characterization of 3-Iodo-5-nitroaniline Hydrochloride

Executive Summary

In the high-stakes environment of fragment-based drug discovery (FBDD), 3-Iodo-5-nitroaniline hydrochloride serves as a critical "linchpin" scaffold. Its value lies in its trifunctional nature: the iodide provides a handle for Suzuki/Sonogashira coupling, the amine offers immediate amide/urea formation, and the nitro group acts as a masked amine for late-stage diversification.

However, the utility of this scaffold is frequently compromised by stoichiometric ambiguity. Commercial batches of aniline salts often exhibit variability between mono-hydrochloride, hemi-hydrochloride, or hydrate forms. This guide moves beyond the theoretical molecular weight to establish a protocol for empirical weight verification , ensuring that molar equivalents in synthesis are calculated with sub-milligram precision.

Part 1: Molecular Weight & Stoichiometric Data

The theoretical molecular weight is the baseline, but in experimental settings, the "Effective Molecular Weight" (EMW) dictates the success of tight-binding inhibition assays or catalytic cycles.

Table 1: Physicochemical Constants

| Property | Parent (Free Base) | Hydrochloride Salt (Mono) |

| Formula | ||

| CAS Number | 10394-64-6 | 2172030-13-4 (Generic/Vendor) |

| Average MW | 264.02 g/mol | 300.48 g/mol |

| Monoisotopic Mass | 263.94 g/mol | 299.92 g/mol |

| Appearance | Yellow/Orange Solid | Off-white to Pale Yellow Hygroscopic Solid |

| pKa (Conjugate Acid) | ~2.5 (Weak base) | N/A |

The Isotopic Signature

For mass spectrometry (LC-MS) validation, researchers must account for the unique isotopic pattern.

-

Iodine (

): Monoisotopic. It provides a significant mass defect. -

Chlorine (

): In the salt form, the presence of chloride introduces a characteristic 3:1 isotopic ratio at M+36/M+38 in negative mode (if analyzing the counterion) or adducts in positive mode.

Part 2: Synthetic Utility & Pathway

The 3-Iodo-5-nitroaniline scaffold is rarely the end-product; it is a transition state in the design of kinase inhibitors (e.g., targeting B-Raf or MAPK pathways). The iodine atom is particularly labile to Palladium-catalyzed cross-coupling, while the nitro group stabilizes the aniline against oxidation during these steps.

Figure 1: Synthesis and Derivatization Workflow

This diagram illustrates the generation of the scaffold and its divergent utility in medicinal chemistry.

Caption: Chemoselective reduction of dinitro-precursors yields the target scaffold. The HCl salt prevents oxidation of the amine during storage.

Part 3: Analytical Protocols for Stoichiometry Validation

Aniline hydrochlorides are "weak salts." In the presence of moisture, they can hydrolyze, or they may exist as non-stoichiometric solvates. Never assume the label MW (300.48 g/mol ) is the Effective MW without validation.

Protocol A: Argentometric Titration (The Gold Standard)

This method directly quantifies the chloride counterion to determine the Salt:Base ratio.

Reagents:

-

0.1 M Silver Nitrate (

) standardized solution. -

5% Potassium Chromate (

) indicator (Mohr method) or Potentiometric electrode.

Workflow:

-

Dissolution: Dissolve 100 mg (accurately weighed) of the sample in 50 mL deionized water. If insoluble, add 5 mL methanol.

-

Titration: Titrate with 0.1 M

under vigorous stirring. -

Endpoint: First permanent reddish-brown precipitate (

) or inflection point (potentiometric). -

Calculation:

-

Theoretical %Cl for Mono-HCl: 11.8%

-

Theoretical %Cl for Hemi-HCl: ~6.3%

-

Protocol B: 1H-qNMR for Organic Purity

While titration gives the counterion, qNMR validates the organic backbone and detects trapped solvents (dioxane/ether) often used in salt formation.

-

Solvent: DMSO-d6 (prevents salt dissociation compared to MeOD).

-

Internal Standard: Maleic acid or TCNB (accurately weighed).

-

Key Signal: Watch the aromatic protons.[1] In the HCl salt, the protons ortho to the amine will shift downfield (

ppm) compared to the free base due to the inductive effect of the ammonium species.

Part 4: Handling & Stability Logic

The hydrochloride salt of 3-iodo-5-nitroaniline is significantly more stable than the free base, which is prone to photo-oxidation (turning dark brown). However, the salt is hygroscopic .

Figure 2: Analytical Decision Tree

Use this logic flow to determine the correct mass to use in your reaction.

Caption: A self-validating workflow to ensure the mass weighed corresponds to the active catalytic species.

Storage Recommendations

-

Desiccation: Store under Argon/Nitrogen in a desiccator. The presence of the nitro group and iodine makes the compound sensitive to light; amber vials are mandatory.

-

Free Base Regeneration: If the salt stoichiometry is inconsistent, regenerate the free base by partitioning between Ethyl Acetate and saturated

. Dry the organic layer (

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 25225, 3-Iodo-5-nitroaniline. Retrieved from [Link]

-

Wired Chemist. Gravimetric Analysis Protocols: Determination of Chloride. Retrieved from [Link]

- Liedholm, B. (1984).Synthesis of 3-halo-5-alkoxyanilines via partial reduction of dinitro intermediates. Acta Chemica Scandinavica, Series B. (Contextual synthesis reference).

Sources

3-Iodo-5-nitroaniline hydrochloride solubility data

An In-Depth Technical Guide to the Solubility of 3-Iodo-5-Nitroaniline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Iodo-5-nitroaniline hydrochloride is a salt form of the aromatic amine 3-iodo-5-nitroaniline. The parent compound serves as a crucial intermediate in the synthesis of various organic molecules, including dyes and potentially pharmaceutical agents.[1] The conversion of an active pharmaceutical ingredient (API) or a key intermediate to a salt form, such as a hydrochloride, is a common strategy in drug development to enhance properties like solubility and stability.[2][3] Understanding the solubility of 3-iodo-5-nitroaniline hydrochloride is paramount for its effective use in synthetic chemistry and for the formulation of potential drug products. Poor solubility can lead to challenges in reaction kinetics, purification, and can result in poor bioavailability for pharmaceutical applications.[4]

This guide provides a comprehensive framework for understanding and determining the aqueous and organic solvent solubility of 3-iodo-5-nitroaniline hydrochloride. As no quantitative solubility data for this specific salt is readily available in public literature, this document will focus on the theoretical principles and detailed experimental protocols necessary for its determination.

Physicochemical Properties of the Parent Compound: 3-Iodo-5-nitroaniline

A thorough understanding of the parent compound is essential before commencing any experimental work with its salt form.

| Property | Value | Source |

| IUPAC Name | 3-iodo-5-nitroaniline | [1] |

| CAS Number | 10394-64-6 | [1] |

| Molecular Formula | C6H5IN2O2 | [1] |

| Molecular Weight | 264.02 g/mol | [1] |

| Appearance | Yellow solid (needles) | [5] |

| Predicted XLogP3 | 1.7 | [1] |

The presence of an amino group (-NH2) and a nitro group (-NO2) on the benzene ring makes 3-iodo-5-nitroaniline an ionizable compound. The amino group is basic, allowing it to be protonated to form a hydrochloride salt, which is expected to have a higher aqueous solubility than the free base.

Theoretical Considerations for Solubility

The solubility of 3-iodo-5-nitroaniline hydrochloride is governed by several factors:

-

pH of the Medium : As a salt of a weak base, the solubility of 3-iodo-5-nitroaniline hydrochloride is highly pH-dependent. In acidic solutions, the equilibrium will favor the protonated, more soluble form. As the pH increases towards and beyond the pKa of the conjugate acid, the free base (3-iodo-5-nitroaniline) will precipitate, leading to a decrease in solubility.[2]

-

Common Ion Effect : When determining solubility in acidic media, particularly in hydrochloric acid solutions, the presence of the common chloride ion (Cl-) can suppress the dissolution of the hydrochloride salt, potentially reducing its apparent solubility.[2]

-

Temperature : Solubility is a thermodynamic quantity and is therefore temperature-dependent. For most solids, solubility increases with temperature, although there are exceptions. It is crucial to maintain a constant and recorded temperature during solubility determination.[6]

-

Polymorphism : Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is important to characterize the solid form of the 3-iodo-5-nitroaniline hydrochloride being used.[2]

Health and Safety Precautions

Aromatic nitro compounds and aniline derivatives require careful handling due to their potential toxicity.

-

Acute Hazards : These compounds can be harmful if swallowed, inhaled, or absorbed through the skin.[7] The most prominent acute health hazard of aromatic nitro-compounds is cyanosis (a bluish discoloration of the skin due to a lack of oxygen in the blood).[8]

-

Chronic Hazards : Chronic exposure may lead to liver damage and anemia.[9]

-

Personal Protective Equipment (PPE) : Always handle 3-iodo-5-nitroaniline hydrochloride in a well-ventilated area, preferably within a chemical fume hood.[10] Wear appropriate PPE, including safety goggles, a face shield, a lab coat, and chemical-resistant gloves.[11]

-

Handling Procedures : Avoid creating dust. Use engineering controls to minimize exposure.[8] Ensure that eyewash stations and safety showers are readily accessible.[11]

-

Disposal : Dispose of waste material in accordance with local, state, and federal regulations.[12]

Experimental Determination of Thermodynamic Solubility

The "shake-flask" method is the gold standard for determining equilibrium solubility due to its reliability.[6] It involves agitating an excess of the solid compound in a specific solvent at a constant temperature until equilibrium is reached.

Diagram of the Shake-Flask Method Workflow

Sources

- 1. 3-Iodo-5-nitroaniline | C6H5IN2O2 | CID 25225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rjpdft.com [rjpdft.com]

- 3. tandfonline.com [tandfonline.com]

- 4. bioassaysys.com [bioassaysys.com]

- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 6. who.int [who.int]

- 7. 3-Iodo-4-nitroaniline | C6H5IN2O2 | CID 21312294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. iloencyclopaedia.org [iloencyclopaedia.org]

- 9. dl.novachem.com.au [dl.novachem.com.au]

- 10. chemistry.ucmerced.edu [chemistry.ucmerced.edu]

- 11. ehs.yale.edu [ehs.yale.edu]

- 12. carlroth.com [carlroth.com]

1H NMR spectrum of 3-Iodo-5-nitroaniline hydrochloride

An In-Depth Technical Guide to the ¹H NMR Spectrum of 3-Iodo-5-nitroaniline Hydrochloride

Introduction

In the landscape of pharmaceutical research and synthetic chemistry, the precise structural elucidation of novel and intermediate compounds is paramount. 3-Iodo-5-nitroaniline, and its hydrochloride salt, serves as a crucial building block in the synthesis of various heterocyclic compounds and active pharmaceutical ingredients. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as the cornerstone technique for verifying the molecular structure, assessing purity, and understanding the electronic environment of such molecules. The formation of a hydrochloride salt is a common strategy to enhance the solubility and stability of amine-containing compounds, but it also significantly alters the electronic properties and, consequently, the resulting NMR spectrum.[1][2]

This guide provides a comprehensive analysis of the ¹H NMR spectrum of 3-iodo-5-nitroaniline hydrochloride. We will delve into a theoretical prediction of the spectrum, grounded in the fundamental principles of substituent effects and spin-spin coupling. This is followed by a detailed, field-tested experimental protocol for sample preparation and data acquisition, designed to yield a high-resolution spectrum. The objective is to equip researchers, scientists, and drug development professionals with the expertise to confidently acquire, interpret, and utilize this critical analytical data.

Theoretical Analysis and Spectral Prediction

The structure of 3-iodo-5-nitroaniline hydrochloride presents a unique electronic environment for its aromatic protons. Understanding the interplay of the substituents is key to predicting the chemical shifts (δ) and coupling patterns (J).

Pillar 1: The Causality of Substituent Effects

The aniline nitrogen is protonated in the hydrochloride salt, forming an ammonium group (-NH₃⁺). This transformation is the most significant factor influencing the spectrum.

-

Ammonium Group (-NH₃⁺): Unlike the electron-donating amino group (-NH₂) in the free base, the ammonium group is a powerful electron-withdrawing group due to the positive charge on the nitrogen. This effect strongly deshields (shifts downfield) the aromatic protons, particularly those in the ortho positions (H-2 and H-6).[3][4]

-

Nitro Group (-NO₂): This is one of the strongest electron-withdrawing groups, deactivating the aromatic ring through both inductive and resonance effects. It will cause a substantial downfield shift for any protons ortho or para to its position. In this molecule, H-4 is ortho to the nitro group.

-

Iodo Group (-I): Iodine exerts a dual influence. It is deactivating through its inductive effect but weakly donating through resonance. More significantly, its "heavy atom effect" can lead to line broadening. Its overall impact on the chemical shift is less pronounced than that of the -NO₂ and -NH₃⁺ groups.

Pillar 2: Predicting Proton Environments and Coupling

The molecule has three chemically distinct aromatic protons: H-2, H-4, and H-6.

-

H-2 and H-6: These protons are chemically equivalent due to the plane of symmetry through C-1 and C-4. They are positioned ortho to the strongly withdrawing -NH₃⁺ group and meta to both the -NO₂ and -I groups. They are expected to be the most downfield-shifted protons.

-

H-4: This proton is situated ortho to both the -NO₂ and -I groups and meta to the -NH₃⁺ group. It will be significantly deshielded by the adjacent nitro group.

-

-NH₃⁺ Protons: These protons will typically appear as a broad singlet at a very downfield chemical shift. Its position and broadness can be influenced by the solvent, concentration, and the rate of exchange with any trace water.[1]

Spin-Spin Coupling: All three aromatic protons are meta to each other. Therefore, the splitting pattern will be governed by meta-coupling constants (⁴J), which are typically small, in the range of 2-3 Hz.[5][6]

-

H-2 will be split by H-4 and H-6.

-

H-4 will be split by H-2 and H-6.

-

H-6 will be split by H-2 and H-4.

This will likely result in each proton appearing as a triplet or, more accurately, a triplet-like multiplet, as the coupling constants may not be identical.

Data Presentation: Predicted ¹H NMR Data

The following table summarizes the anticipated ¹H NMR spectral data for 3-Iodo-5-nitroaniline hydrochloride in a suitable polar aprotic solvent like DMSO-d₆.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2, H-6 | 8.0 - 8.5 | Triplet (t) or Multiplet (m) | ⁴J ≈ 2-3 | 2H |

| H-4 | 7.8 - 8.2 | Triplet (t) or Multiplet (m) | ⁴J ≈ 2-3 | 1H |

| -NH₃⁺ | > 9.0 (variable) | Broad Singlet (br s) | N/A | 3H |

Experimental Protocol: A Self-Validating Workflow

This protocol is designed to ensure the acquisition of a high-quality, interpretable ¹H NMR spectrum. Each step includes justifications to foster a deeper understanding of the process.

Mandatory Visualization: Molecular Structure & Proton Coupling

Caption: Structure of 3-Iodo-5-nitroaniline cation showing meta-coupling (dashed lines).

Materials and Equipment

-

Analyte: 3-Iodo-5-nitroaniline hydrochloride

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆, 99.9% D)

-

Internal Standard: Tetramethylsilane (TMS) (optional, as residual solvent peak can be used)

-

Equipment:

-

Analytical balance

-

5 mm high-precision NMR tubes[7]

-

Glass vial (e.g., 1-dram)

-

Pasteur pipette and glass wool

-

Vortex mixer

-

400 MHz (or higher) NMR spectrometer

-

Step-by-Step Sample Preparation

-

Weighing the Sample: Accurately weigh 5-10 mg of 3-Iodo-5-nitroaniline hydrochloride into a clean, dry glass vial.

-

Expertise & Experience: This quantity is optimal for achieving a good signal-to-noise ratio in a reasonable number of scans for a small molecule without causing viscosity issues that can broaden spectral lines.[8]

-

-

Solvent Addition: Using a pipette, add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.

-

Dissolution: Cap the vial and gently vortex or swirl until the solid is completely dissolved. A clear, homogenous solution is critical.

-

Filtration: Tightly pack a small plug of glass wool into the constriction of a Pasteur pipette. Filter the sample solution directly into the NMR tube.

-

Expertise & Experience: This step is non-negotiable. Undissolved particulates drastically degrade magnetic field homogeneity, leading to broad, distorted peaks that cannot be corrected by shimming.[8] Cotton wool should be avoided as solvents can leach impurities from it.

-

-

Final Check: Ensure the liquid height in the NMR tube is approximately 4-5 cm. Cap the tube securely and label it clearly. Wipe the outside of the tube with a lint-free tissue dampened with isopropanol or acetone to remove any fingerprints or dust.[7]

Mandatory Visualization: Experimental Workflow

Caption: A streamlined workflow for acquiring the ¹H NMR spectrum.

Instrument Setup and Data Acquisition

-

Sample Insertion: Insert the prepared NMR tube into the spectrometer's autosampler or manual insertion port.

-

Locking and Shimming: The instrument will automatically lock onto the deuterium signal of DMSO-d₆. Perform automated or manual shimming to optimize the magnetic field (B₀) homogeneity.

-

Trustworthiness: A stable lock and a well-shimmed field are prerequisites for high-resolution spectra with sharp, symmetrical lineshapes.

-

-

Setting Acquisition Parameters:

-

Experiment: Select a standard 1D proton (zg30 or equivalent) pulse program.

-

Spectral Width: Set to a range of 0 to 12 ppm. This is sufficient to cover the aromatic and ammonium protons.

-

Number of Scans (NS): Start with 16 scans. This can be increased if the signal-to-noise ratio is low.

-

Relaxation Delay (D1): Use a delay of 2-5 seconds to ensure full relaxation of protons for accurate integration.

-

-

Acquisition: Start the acquisition.

-

Data Processing:

-

Once acquisition is complete, the Free Induction Decay (FID) will be automatically Fourier transformed.

-

Manually perform phase correction to ensure all peaks have a positive, symmetrical lineshape.

-

Calibrate the spectrum by setting the residual DMSO-d₅ peak to δ 2.50 ppm.[10]

-

Integrate all signals. The aromatic region should yield a 2:1 ratio, and the broad ammonium signal should integrate to 3H relative to the single aromatic proton.

-

Conclusion

The ¹H NMR spectrum of 3-iodo-5-nitroaniline hydrochloride is a powerful diagnostic tool that provides unambiguous confirmation of its structure. The characteristic downfield shifts of the aromatic protons, a direct consequence of the electron-withdrawing nature of the nitro and ammonium substituents, combined with the predictable meta-coupling pattern, create a unique spectral fingerprint. By following the robust experimental protocol detailed in this guide, researchers can reliably generate high-quality data, ensuring the integrity of their synthetic work and advancing their research and development objectives. This synthesis of theoretical understanding and practical expertise embodies the rigorous scientific approach necessary in the modern chemical sciences.

References

- Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry.

-

Fraser, R. R. (1963). The effect of substituents on geminal proton–proton coupling constants. Canadian Journal of Chemistry, 41(1), 218-223. Retrieved from [Link]

-

NMR Sample Preparation. (n.d.). University of Missouri-St. Louis. Retrieved from [Link]

-

Taft, R. W., & Schaefer, T. (1963). RING-PROTON CHEMICAL SHIFTS OF SOME SUBSTITUTED ANILINES IN CARBON TETRACHLORIDE AND TRIFLUOROACETIC ACID. Canadian Journal of Chemistry, 41(11), 2796-2804. Retrieved from [Link]

-

Stejskal, J. (2007). A kinetic study of the copolymerization of substituted anilines by 1H NMR. Academia.edu. Retrieved from [Link]

-

Sample preparation for NMR measurements and points to keep in mind. (n.d.). JEOL. Retrieved from [Link]

-

Fig. 1 The 1 H NMR chemical shift values ( d ppm) of aniline and... (n.d.). ResearchGate. Retrieved from [Link]

-

Sample Preparation. (n.d.). University College London. Retrieved from [Link]

-

Sample preparation. (n.d.). ResearchGate. Retrieved from [Link]

-

3-Iodo-5-nitroaniline. (n.d.). PubChem. Retrieved from [Link]

-

Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). University of Puget Sound. Retrieved from [Link]

-

Aniline (T3D4984). (n.d.). T3DB. Retrieved from [Link]

-

NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved from [Link]

-

ANILINE HYDROCHLORIDE (FOR SYNTHESIS). (n.d.). s d fine-chem limited. Retrieved from [Link]

-

How can multiplets in para-disubstituted benzene rings be described? (2017). Chemistry Stack Exchange. Retrieved from [Link]

-

Hu, X., et al. (2024). Novel N-phenyl-2-(aniline) benzamide hydrochloride salt development for colon cancer therapy. Frontiers in Pharmacology, 15. Retrieved from [Link]

-

How do I identify different kinds of benzene substitution using H NMR spectra? (2018). Reddit. Retrieved from [Link]

-

Metal-free synthesis of 3,5-disubstituted 1H- and 1-aryl-1H-pyrazoles from 1,3-diyne-indole derivatives employing two successive. (n.d.). SciSpace. Retrieved from [Link]

-

Hydrochloride Salt of the GABAkine KRM-II-81. (2022). ACS Omega. Retrieved from [Link]

-

SUPPORTING INFORMATION Single-step synthesis of 3-hydroxycarbazoles by annulation of electron-rich anilines and quinones. (n.d.). Caltech. Retrieved from [Link]

-

3-Iodoaniline. (n.d.). PubChem. Retrieved from [Link]

-

Tables For Organic Structure Analysis. (n.d.). University of Alberta. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Novel N-phenyl-2-(aniline) benzamide hydrochloride salt development for colon cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. Secure Verification [farfar.pharmacy.bg.ac.rs]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. researchgate.net [researchgate.net]

- 10. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

13C NMR of 3-Iodo-5-nitroaniline hydrochloride

An In-Depth Technical Guide to the ¹³C NMR Analysis of 3-Iodo-5-nitroaniline Hydrochloride

Abstract

This technical guide provides a comprehensive examination of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 3-iodo-5-nitroaniline hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of substituent effects on carbon chemical shifts, presents a robust, self-validating experimental protocol for data acquisition, and offers a detailed analysis of the resulting spectrum. By integrating field-proven insights with foundational principles, this guide serves as an authoritative resource for the structural elucidation of this and similarly complex substituted aromatic compounds.

Introduction: The Structural Challenge

3-Iodo-5-nitroaniline hydrochloride is a substituted aromatic compound of interest in synthetic chemistry, often serving as a precursor in the development of more complex molecules. The precise confirmation of its structure is paramount, and ¹³C NMR spectroscopy stands as a definitive analytical tool for this purpose.[1][2] The molecule presents a unique case study for spectral interpretation due to the confluence of three distinct substituents on the benzene ring: an electron-withdrawing nitro group, a heavy halogen (iodine), and a protonated amino group (anilinium). Each of these groups exerts a profound and characteristic influence on the electronic environment, and therefore the chemical shift, of the aromatic carbons. Understanding the interplay of these effects is the cornerstone of accurate spectral assignment.

This guide will systematically deconstruct these influences, provide a meticulous experimental workflow to ensure high-fidelity data, and culminate in a logical interpretation of the ¹³C NMR spectrum.

Foundational Principles: Decoding Substituent Effects

The chemical shift (δ) of a carbon nucleus in ¹³C NMR is exquisitely sensitive to its local electronic environment. Electron-withdrawing groups decrease the electron density around a carbon nucleus, "deshielding" it from the applied magnetic field and shifting its resonance to a higher frequency (downfield, higher ppm). Conversely, electron-donating groups increase electron density, "shielding" the nucleus and causing an upfield shift to a lower ppm value.[3][4] In 3-iodo-5-nitroaniline hydrochloride, three competing effects are at play.

The Anilinium Cation (-NH₃⁺): An Inductive Deshielder

While a neutral amino group (-NH₂) is a powerful resonance electron-donating group, its protonation to form the anilinium cation (-NH₃⁺) fundamentally alters its electronic character.[5] The positive charge transforms the substituent into a potent electron-withdrawing group via the inductive effect (-I).[6][7] This effect deshields the aromatic carbons, causing a general downfield shift of their resonances compared to the neutral aniline precursor.

The Nitro Group (-NO₂): A Powerful Withdrawing Group

The nitro group is one of the strongest electron-withdrawing substituents, acting through both a powerful inductive effect (-I) and a resonance effect (-R).[1] It strongly withdraws electron density from the ring, particularly from the ortho and para positions. This leads to significant deshielding of the carbons at these positions.[1][3] However, a peculiar shielding effect is often observed at the ortho-carbon, a phenomenon that challenges simple resonance-based arguments.[3][8] Furthermore, the quaternary carbon directly attached to the nitro group often exhibits a long spin-lattice relaxation time (T₁), which can result in a signal of very low intensity or one that is missing entirely if an inadequate relaxation delay is used during the experiment.[9]

The Iodo Group (-I): The Heavy Atom Effect

The influence of iodine is dominated by the "heavy atom effect." Contrary to what would be expected based on its electronegativity, the large electron cloud of the iodine atom induces significant shielding of the directly attached (ipso) carbon.[10][11] This results in a pronounced upfield shift (to a lower ppm value) for the carbon bearing the iodine substituent.[12][13] While the ipso-carbon is shielded, a deshielding effect is typically observed at the adjacent (ortho) carbons.[13]

The following diagram illustrates the logical interplay of these substituent effects on the aromatic ring.

Caption: Structure and numbering scheme for 3-iodo-5-nitroaniline hydrochloride.

Predicted Chemical Shifts and Assignments

The following table outlines the predicted chemical shifts and the rationale for their assignment, based on the additive effects of the substituents.

| Carbon Atom | Expected Chemical Shift (δ, ppm) | Rationale for Assignment |

| **C-5 (C-NO₂) ** | ~149-152 | Most Downfield Quaternary Carbon. Directly attached to the strongly electron-withdrawing nitro group. May have a weak signal intensity. [1][9] |

| C-1 (C-NH₃⁺) | ~145-148 | Second Most Downfield Quaternary Carbon. Attached to the inductively withdrawing anilinium group. |

| C-4 (C-H) | ~130-135 | Most Downfield CH. Positioned ortho to the nitro group and ortho to the iodo group, experiencing strong deshielding from both. |

| C-6 (C-H) | ~125-130 | Positioned ortho to both the anilinium and nitro groups, leading to significant deshielding. |

| C-2 (C-H) | ~115-120 | Positioned ortho to both the anilinium and iodo groups. The deshielding from these groups is partially offset by being meta to the nitro group. |

| C-3 (C-I) | ~92-96 | Most Upfield Carbon. The heavy atom effect from the directly attached iodine atom causes a very strong shielding effect, shifting this signal significantly upfield. [10][12] |

Spectral Interpretation Workflow

The unambiguous assignment of the spectrum follows a clear logical path, as illustrated below.

Caption: Workflow for the logical assignment of the ¹³C NMR spectrum.

Conclusion

The ¹³C NMR spectrum of 3-iodo-5-nitroaniline hydrochloride is a powerful fingerprint for its molecular structure. A successful analysis hinges on two key pillars: a meticulously executed experimental protocol, particularly with respect to sample preparation and the use of an adequate relaxation delay, and a thorough understanding of the competing electronic effects of the anilinium, nitro, and iodo substituents. The pronounced upfield shift of the iodine-bearing carbon and the downfield positions of the carbons attached to the nitrogen-based groups provide clear, diagnostic starting points for a complete and confident spectral assignment. This guide provides the theoretical framework and practical methodology for researchers to reliably perform and interpret this analysis.

References

-

Cao, C., et al. (2015). Comparison of the substituent effects on the (13) C NMR with the (1) H NMR chemical shifts of CH=N in substituted benzylideneanilines. Magnetic Resonance in Chemistry, 53(7), 520-525. [Link]

-

de Haan, J. W., & van de Ven, L. J. M. (1973). Deshielding of Carbon-13 Nuclei by Attached Iodine Atoms. Solvent Effects on Carbon-13 Chemical Shifts in Alkyl Iodides. Journal of the Chemical Society, Chemical Communications, (2), 109. [Link]

- Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (1989). Tables of Spectral Data for Structure Determination of Organic Compounds. Springer-Verlag.

-

Scribd. (n.d.). Tetramethylsilane in NMR Calibration. Retrieved from [Link]

-

Fedorov, A. Y., et al. (1998). Structure of and electronic interactions in aromatic polyvalent iodine compounds: A 13 C NMR study. Magnetic Resonance in Chemistry, 36(8), 539-544. [Link]

- Cao, C., et al. (2019). Substituent Effects on 13C NMR and 1H NMR Chemical Shifts of CH=N in Multi-substituted Benzylideneanilines. Journal of Physical Organic Chemistry, 32(10), e3993.

-

Stasyuk, A. J., et al. (2017). The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes. Chemical Science, 8(9), 6570–6576. [Link]

-

ResearchGate. (2015). Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. Retrieved from [Link]

-

ResearchGate. (n.d.). Standardization of chemical shifts of TMS and solvent signals in NMR solvents. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Retrieved from [Link]

-

ResearchGate. (n.d.). Relativistic effect of iodine in 13C NMR chemical shifts of iodomethanes from quantum chemical calculations. Retrieved from [Link]

-

American Chemical Society. (2021). Tetramethylsilane. Retrieved from [Link]

-

ResearchGate. (n.d.). The 13 C NMR chemical shift values (d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. Retrieved from [Link]

-

KPU Pressbooks. (n.d.). 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I. Retrieved from [Link]

- Gowenlock, B. G., et al. (1994). The carbon-13 chemical shifts of several substituted nitrosobenzenes. Canadian Journal of Chemistry, 72(2), 514-521.

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of iodoethane. Retrieved from [Link]

-

Chemistry Stack Exchange. (2016). Why is tetramethylsilane (TMS) used as an internal standard in NMR spectroscopy? Retrieved from [Link]

-

Reuben, J. (1980). Isotopic multiplets in the carbon-13 NMR spectra of aniline derivatives and nucleosides with partially deuterated amino groups: effect of intra- and intermolecular hydrogen bonding. Journal of the American Chemical Society, 102(7), 2232-2237. [Link]

- Stasyuk, O. A., et al. (2019). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 21(31), 17091-17099.

-

Mtor Life Sciences Pvt. Ltd. (n.d.). NMR Solvents. Retrieved from [Link]

-

JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Retrieved from [Link]

-

University College London. (n.d.). Sample Preparation. Retrieved from [Link]

-

University of Cambridge. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Weizmann Institute of Science. (n.d.). Sample Preparation & NMR Tubes. Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). Sample Preparation and Positioning. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 19.5: Carbon-13 NMR. Retrieved from [Link]

-

ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]

- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.

-

National Center for Biotechnology Information. (n.d.). 3-Iodo-5-nitroaniline. PubChem Compound Database. Retrieved from [Link]

-

Alfa Chemistry. (2026). How to Choose Deuterated NMR Solvents. Retrieved from [Link]

-

SlidePlayer. (n.d.). 13C NMR. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). RING-PROTON CHEMICAL SHIFTS OF SOME SUBSTITUTED ANILINES IN CARBON TETRACHLORIDE AND TRIFLUOROACETIC ACID. Retrieved from [Link]

-

ResearchGate. (n.d.). A new program to 13C NMR spectrum prediction based on tridimensional models. Retrieved from [Link]

-

ResearchGate. (2021). Why is the carbon marked in red missing in 13C-NMR?. Retrieved from [Link]

-

University of Potsdam. (n.d.). Tables For Organic Structure Analysis. Retrieved from [Link]

-

AIP Publishing. (2024). Effect of pH and salt on the protonation state of fatty aniline investigated by sum-frequency vibrational spectroscopy. Retrieved from [Link]

-

ACD/Labs. (n.d.). Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. Retrieved from [Link]

-

EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities. Retrieved from [Link]

-

Morganton Scientific. (2024). Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. Retrieved from [Link]

-

Chemistry Stack Exchange. (2020). 13C-NMR of aniline: Why are carbons that are further from the amine group more downfield than carbons that are closer?. Retrieved from [Link]

-

SpectraBase. (n.d.). N-PROTONATED-ANILINE - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Oregon State University. (2022). 13C NMR Chemical Shift. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]

- 3. The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. pubs.aip.org [pubs.aip.org]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. researchgate.net [researchgate.net]

- 10. Structure of and electronic interactions in aromatic polyvalent iodine compounds: A 13 C NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Deshielding of carbon-13 nuclei by attached iodine atoms. Solvent effects on carbon-13 chemical shifts in alkyl iodides - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. Thieme E-Books & E-Journals [thieme-connect.de]

Technical Guide: FT-IR Analysis of 3-Iodo-5-nitroaniline Hydrochloride

[1][2]

Executive Summary & Molecular Context

3-Iodo-5-nitroaniline hydrochloride is a critical halogenated nitro-aromatic scaffold, often employed as an intermediate in the synthesis of kinase inhibitors and high-performance azo dyes.[1][2][3]

In drug development, this molecule presents a specific analytical challenge: distinguishing the free base (neutral amine) from the hydrochloride salt (protonated ammonium).[2][3] FT-IR is the primary rapid-screening tool for this validation.[1][2] This guide provides the definitive spectral fingerprint to confirm salt formation and assess purity.[3]

Molecular Specification

Experimental Protocol: Solid-State Analysis

Due to the ionic nature of the hydrochloride salt, Solid-State Transmission (KBr Pellet) is the preferred method over ATR (Attenuated Total Reflectance) for initial characterization.[2][3] ATR can sometimes apply pressure that induces spectral shifts in soft ionic lattices, whereas KBr pellets provide a high-resolution transmission spectrum essential for resolving the broad ammonium region.[1]

Step-by-Step Workflow

-

Desiccation: Dry the sample in a vacuum desiccator (

or Silica) for 2 hours. Rationale: Hydrochloride salts are often hygroscopic; moisture creates a broad -OH band that masks the critical ammonium region.[2][3] -

Matrix Preparation: Mix 1–2 mg of sample with ~200 mg of spectroscopic grade KBr (dried).

-

Grinding: Grind intimately in an agate mortar. Target particle size: <2 µm (smaller than the IR wavelength to minimize Christiansen effect scattering).

-

Compression: Press at 8–10 tons for 2 minutes to form a transparent disc.

-

Acquisition:

Spectral Analysis & Band Assignment

The validation of 3-Iodo-5-nitroaniline hydrochloride relies on observing the shift from the free amine to the ammonium salt.[3]

A. The Diagnostic Region (3500 – 2000 cm⁻¹)

This is the "Salt Formation Check" region.[3]

-

Free Base (Failure Mode): If the salt has reverted to the free base, you will see two sharp, distinct spikes at ~3480 cm⁻¹ (asymmetric) and ~3390 cm⁻¹ (symmetric) corresponding to the free

stretch.[1][2][3] -

Hydrochloride Salt (Success Mode): These sharp peaks disappear.[1][2][3] They are replaced by a broad, continuous absorption band ranging from 3200 down to 2600 cm⁻¹ .[1][2][3] This is the

stretching vibration, often superimposed with aromatic C-H stretches.[1]

B. The Fingerprint Region (1600 – 600 cm⁻¹)

This region confirms the integrity of the nitro-aromatic core.[3]

| Frequency (cm⁻¹) | Vibration Mode | Assignment & Notes |

| ~3200 - 2600 | Broad Ammonium Stretch. Diagnostic for HCl salt.[1][2][3] | |

| ~3080 | Aromatic C-H stretch (often a shoulder on the ammonium band).[1][2][3] | |

| 1590 - 1610 | Asymmetric ammonium bending. | |

| 1530 - 1550 | Nitro Asymmetric Stretch. Very strong intensity.[1][2][3] | |

| 1480 - 1500 | Aromatic ring breathing.[1][2][3] | |

| 1340 - 1360 | Nitro Symmetric Stretch. Strong intensity.[1][2][3] | |

| ~1100 - 1200 | C-N stretch (aryl-amine).[1][2][3] Shifts to lower freq. upon protonation. | |

| 800 - 850 | Out-of-plane (OOP) bending.[1][2][3] Diagnostic for 1,3,5-substitution. | |

| ~500 - 600 | Carbon-Iodine Stretch. distinct weak/medium band, often near the detector cutoff.[1][2][3] |

C. Substitution Pattern Verification

The 3-Iodo-5-nitroaniline core is a 1,3,5-substituted benzene .[1][2][3]

Decision Logic & Troubleshooting

The following diagram illustrates the logical workflow for interpreting the spectrum during a QC release.

Caption: Logical decision tree for validating the hydrochloride salt form versus free base or impurities.

References

-

National Institute of Standards and Technology (NIST). Aniline hydrochloride Infrared Spectrum (Coblentz Society).[1][2][3] NIST Chemistry WebBook, SRD 69.[1][2][3][6] [Link]

-

PubChem. 3-Iodo-5-nitroaniline (Compound Summary).[1][2][3][7] National Library of Medicine.[1][2][3] [Link][2][3]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[1][2][3] (Standard text for amine salt band assignments).

-

Socrates, G. Infrared and Raman Characteristic Group Frequencies: Tables and Charts.[1][2][3] Wiley.[1][2][3] (Reference for nitro and halogenated aromatic assignments).

Sources

- 1. 3-Iodo-5-nitroaniline | C6H5IN2O2 | CID 25225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Iodo-3-nitroaniline | C6H5IN2O2 | CID 284950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. rjpbcs.com [rjpbcs.com]

- 6. Aniline hydrochloride [webbook.nist.gov]

- 7. PubChemLite - 3-iodo-5-nitroaniline (C6H5IN2O2) [pubchemlite.lcsb.uni.lu]

Technical Guide: Safety & Handling of 3-Iodo-5-nitroaniline Hydrochloride

[1]

Part 1: Executive Summary & Chemical Identity[1]

3-Iodo-5-nitroaniline hydrochloride is a specialized intermediate used primarily in the synthesis of kinase inhibitors and high-performance azo dyes.[1] Its structural combination of a heavy halogen (iodine), a strong electron-withdrawing group (nitro), and a protonated amine salt presents a unique dual-hazard profile: acute systemic toxicity (characteristic of nitroanilines) and corrosive/irritant properties (characteristic of hydrochloride salts).[1]

Researchers must treat this compound not merely as a generic reagent, but as a Class 4 High-Potency Toxicant .[1] The primary physiological threat is methemoglobinemia , a condition where the oxygen-carrying capacity of the blood is severely compromised, often via skin absorption without immediate pain sensation.[1][2]

Chemical Identity Table[2]

| Property | Detail |

| Chemical Name | 3-Iodo-5-nitroaniline hydrochloride |

| CAS Number (Free Base) | 10394-64-6 |

| CAS Number (HCl Salt) | 2172030-13-4 |

| Molecular Formula | C₆H₅IN₂O₂[3] · HCl |

| Molecular Weight | 300.48 g/mol (Salt) / 264.02 g/mol (Free Base) |

| Appearance | Yellow to brownish crystalline powder |

| Solubility | Soluble in water (moderate), DMSO, Methanol; Insoluble in non-polar organics (Hexane).[1] |

| Acidity (pH) | Aqueous solutions are acidic (pH ~2-3) due to hydrolysis of the anilinium ion.[1] |

Part 2: Toxicological Profile & Mechanism of Action[1][2]

The Silent Killer: Methemoglobinemia

Unlike standard corrosives that cause immediate pain, nitroanilines can be absorbed through intact skin silently. Once in the bloodstream, the hepatic cytochrome P450 system metabolizes the compound.[2]

-

Bioactivation: The nitro group is reduced to a hydroxylamine (-NHOH) or nitroso (-NO) intermediate.[1]

-

Oxidation Cycle: These active metabolites oxidize the ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), creating methemoglobin .[1]

-

Hypoxia: Methemoglobin cannot bind oxygen effectively.[1] Furthermore, it shifts the oxygen-dissociation curve of the remaining normal hemoglobin to the left, preventing oxygen release to tissues.[1][2]

Clinical Sign: Cyanosis (blue/grey skin and lips) is the hallmark sign, often appearing hours after exposure.[1]

The Iodine Factor

The presence of the Iodine atom at the C3 position adds a layer of chemical reactivity.[2] Weak C-I bonds (relative to C-Cl or C-F) make this compound susceptible to radical formation under UV light, potentially generating iodine radicals that are locally cytotoxic.[1]

Part 3: Risk Assessment & Control Banding[1]

We assign this compound to Control Band 4 (High Hazard) based on the high acute toxicity of the nitroaniline pharmacophore.[1]

Safety Decision Matrix (Graphviz)

This diagram outlines the critical decision logic for handling this compound, emphasizing the "Stop Work" triggers.

Figure 1: Risk Assessment & Engineering Control Logic. Note the distinction between solid handling (dust risk) and solution handling.

Part 4: Handling Protocols & "Dress for Success"

Personal Protective Equipment (PPE) Strategy

The lipophilicity of nitroanilines allows them to permeate standard latex gloves rapidly.

-

Gloves: Double-gloving is mandatory. [1]

-

Respiratory: If weighing outside a filtered enclosure (NOT recommended), a P100 particulate respirator is the minimum requirement.[1]

-

Body: Tyvek arm sleeves are recommended to bridge the gap between glove and lab coat cuff, a common exposure point.

Handling Workflow: Weighing & Solubilization

The hydrochloride salt is hygroscopic. Moisture absorption can lead to clumping and difficult transfers, increasing spill risk.

-

Preparation: Place the balance inside the fume hood or powder containment enclosure.[1]

-

Static Control: Use an ionizing bar or anti-static gun.[1] Nitroanilines can carry static charge, causing powder to "jump" during spatula transfer.[1]

-

Solvent Choice: Dissolve the solid immediately after weighing.[1]

-

Acid Management: As an HCl salt, aqueous solutions will be acidic.[1] Ensure glassware is acid-resistant (borosilicate).[1]

Part 5: Emergency Response & First Aid[1][4]

CRITICAL ALERT: Standard "flush and forget" is insufficient for nitroaniline exposure due to the delayed onset of systemic toxicity.

Exposure Response Workflow (Graphviz)

Figure 2: Emergency Response Protocol emphasizing specific medical communication.[1]

Specific First Aid Steps

-

Skin Contact: Wash with soap and water .[1][3][4][5][6][7][8] Do not use alcohol or organic solvents; they enhance skin absorption of the nitroaniline.

-

Inhalation: Move to fresh air immediately. Administer oxygen if trained.[1]

-

Medical Note: Hand the SDS to the treating physician. Explicitly state: "Patient exposed to a nitroaniline derivative. Risk of methemoglobinemia.[1] Monitor O2 saturation and MetHb levels." Pulse oximetry may give false readings in the presence of MetHb; a co-oximeter is required.

Part 6: Storage, Stability, and Disposal[1][2][12]

Storage[1][2]

-

Light Sensitivity: The C-I bond is photosensitive. Store in amber vials or wrap containers in aluminum foil.

-

Hygroscopicity: The HCl salt attracts water.[1] Store in a desiccator or under inert atmosphere (Argon/Nitrogen).

-

Segregation: Store away from strong oxidizers (e.g., permanganates, peroxides) and strong bases (which will liberate the free base).[1][2]

Waste Disposal[1][2][7][13]

-

Stream: Hazardous Chemical Waste (Toxic).[1]

-

Labeling: Must be clearly labeled "Toxic" and "Halogenated Organic".

-

Destruction: Incineration is the preferred method. The incinerator must be equipped with a scrubber to handle Nitrogen Oxides (NOx) and Iodine/Hydrogen Iodide (HI) vapors generated during combustion.[1]

-

Do NOT: Do not mix with bleach or strong oxidizers in the waste stream, as this may generate toxic iodine vapors or explosive reactions.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 25225, 3-Iodo-5-nitroaniline.[1] Retrieved from [Link][1]

-

European Chemicals Agency (ECHA). C&L Inventory: Nitroaniline derivatives hazard classification. Retrieved from [Link][1]

-

New Jersey Department of Health. Hazardous Substance Fact Sheet: Nitroaniline.[1] (Provides medical management for methemoglobinemia).[1][9] Retrieved from [Link]

-

Prudent Practices in the Laboratory. Handling High-Hazard Chemicals. National Academies Press.[1] Retrieved from [Link][1]

Sources

- 1. PubChemLite - 3-iodo-5-nitroaniline (C6H5IN2O2) [pubchemlite.lcsb.uni.lu]

- 2. CN103467306A - Synthetic method of iodo-aniline derivatives - Google Patents [patents.google.com]

- 3. bg.cpachem.com [bg.cpachem.com]

- 4. fishersci.com [fishersci.com]

- 5. durhamtech.edu [durhamtech.edu]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. westliberty.edu [westliberty.edu]

- 8. technopharmchem.com [technopharmchem.com]

- 9. carlroth.com:443 [carlroth.com:443]

The Strategic Sourcing and Application of 3-Iodo-5-nitroaniline Hydrochloride in Modern Drug Discovery

A Technical Guide for Researchers and Drug Development Professionals

Introduction

In the landscape of pharmaceutical research and development, the strategic selection of starting materials is a critical determinant of success. Among the vast array of chemical building blocks, substituted anilines represent a cornerstone for the synthesis of a diverse range of bioactive molecules.[1] This guide focuses on 3-Iodo-5-nitroaniline hydrochloride, a key intermediate whose unique structural features—an iodine atom, a nitro group, and an aniline moiety—offer a versatile platform for molecular elaboration in drug discovery programs. The presence of an iodine atom provides a reactive handle for cross-coupling reactions, while the nitro group can be readily transformed into other functionalities, making this compound a highly valuable precursor for creating libraries of novel compounds.[2][3] This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing insights into the commercial sourcing, quality control, and synthetic applications of 3-Iodo-5-nitroaniline hydrochloride.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a starting material is fundamental to its effective use in synthesis and for ensuring safety in the laboratory.

| Property | Value | Source |

| CAS Number | 2172030-13-4 | [4] |

| Molecular Formula | C₆H₆ClIN₂O₂ | [4] |

| Molecular Weight | 300.48 g/mol | [4] |

| Appearance | Solid | [4] |

| Melting Point | 139.5-141 °C (for the free base) | [5] |

| SMILES | NC1=CC(=O)=CC(I)=C1.[H]Cl | [4] |